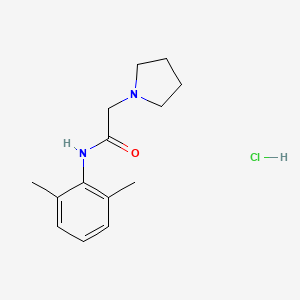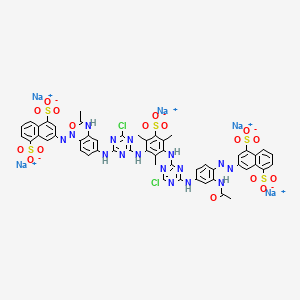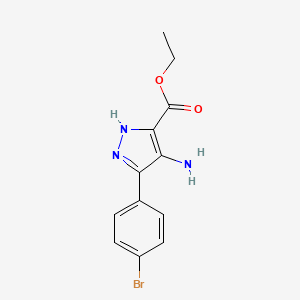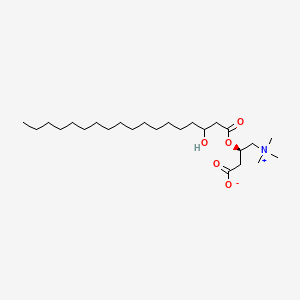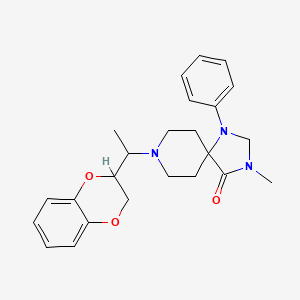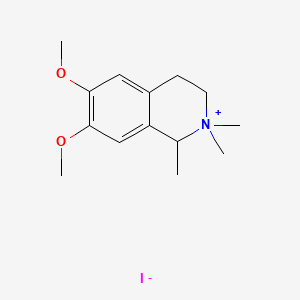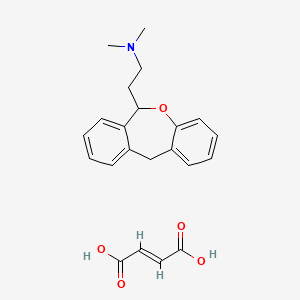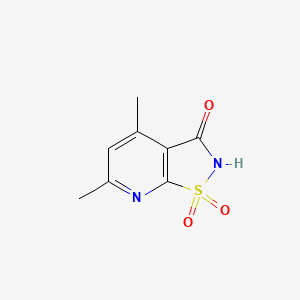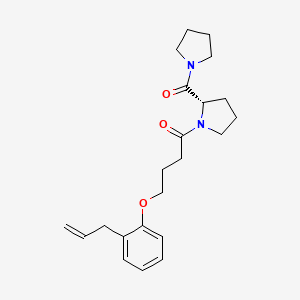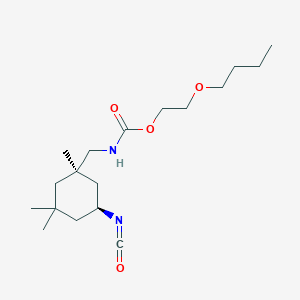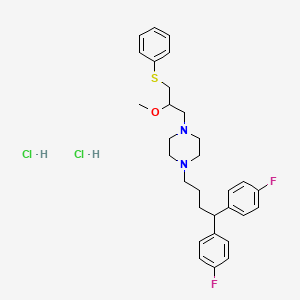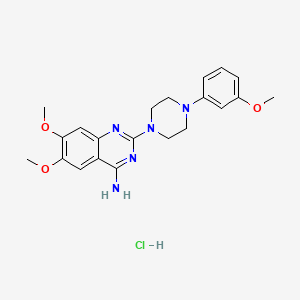
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy groups and a piperazine ring attached to a methoxyphenyl group. It is often used in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.
Formation of the Final Compound: The final compound is obtained by coupling the methoxyphenyl group to the piperazine ring, followed by purification and conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinazoline core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed
Oxidation: Quinazoline N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted quinazoline derivatives with new functional groups.
Scientific Research Applications
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-2-chloro-4-quinazolinamine
- N-allyl-6,7-dimethoxy-4-quinazolinamine
- 5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine
Uniqueness
4-Quinazolinamine, 6,7-dimethoxy-2-(4-(3-methoxyphenyl)-1-piperazinyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and piperazine groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
Properties
CAS No. |
132764-66-0 |
|---|---|
Molecular Formula |
C21H26ClN5O3 |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[4-(3-methoxyphenyl)piperazin-1-yl]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C21H25N5O3.ClH/c1-27-15-6-4-5-14(11-15)25-7-9-26(10-8-25)21-23-17-13-19(29-3)18(28-2)12-16(17)20(22)24-21;/h4-6,11-13H,7-10H2,1-3H3,(H2,22,23,24);1H |
InChI Key |
WZDPLGLQJKXVPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


